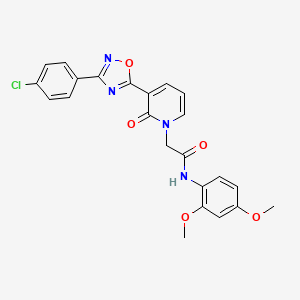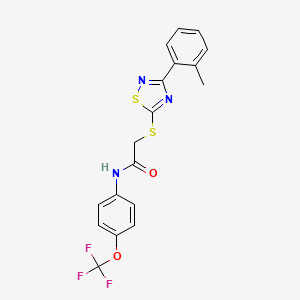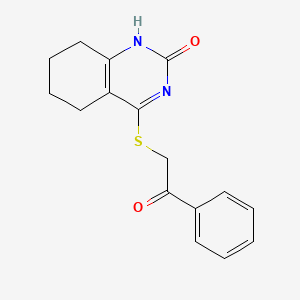![molecular formula C27H28N2OS B2874063 3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532975-16-9](/img/structure/B2874063.png)
3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide, also known as ML385, is a small molecule inhibitor that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have a significant impact on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Crystal Structure and Biological Studies
Research on derivatives of similar complex structures has focused on their crystal structure, Hirshfeld surfaces computational method to quantify intermolecular interactions, and in vitro biological activities. For instance, studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have illuminated their antibacterial and antioxidant potential, particularly against Staphylococcus aureus, with notable contributions towards understanding intermolecular hydrogen bonding and structural configurations (Subbulakshmi N. Karanth et al., 2019).
Cytochrome P450 and Drug Metabolism
The oxidative metabolism of novel therapeutic agents, such as antidepressants, has been investigated to identify the roles of various cytochrome P450 enzymes. These studies are crucial for understanding how drugs are processed in the body, identifying metabolic pathways, and predicting drug interactions. For example, the metabolism of Lu AA21004, a novel antidepressant, was extensively studied to understand its conversion into various metabolites, involving multiple CYP enzymes (Mette G. Hvenegaard et al., 2012).
Novel Insecticides
Exploration into new insecticidal compounds, such as flubendiamide, reveals significant agricultural applications. These compounds exhibit strong activity against lepidopterous pests, offering potential for integrated pest management strategies. The unique chemical structure and novel mode of action distinguish such compounds from existing insecticides, highlighting their utility in resistance management programs (Masanori Tohnishi et al., 2005).
Synthesis and Potential Biological Activity
The synthesis of new derivatives from basic structures like indoles and their potential biological activities are areas of active research. These compounds, including those derived from 2,3-dimethylindole, are examined for their possible therapeutic applications, utilizing computational tools to predict activities such as enzyme inhibition or treatment of phobic disorders (A. Avdeenko et al., 2020).
Electrophysiological Activity
Research into N-substituted imidazolylbenzamides for their electrophysiological activity has provided insights into their potential as selective class III agents for arrhythmia treatment. This highlights the importance of molecular modifications in enhancing therapeutic efficacy and safety profiles (T. K. Morgan et al., 1990).
Propiedades
IUPAC Name |
3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c1-19-7-6-8-22(15-19)18-31-26-17-29(25-10-5-4-9-24(25)26)14-13-28-27(30)23-12-11-20(2)21(3)16-23/h4-12,15-17H,13-14,18H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAWFXQETJJCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873984.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2873986.png)
![4-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2873987.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2873989.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2873995.png)

![2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride](/img/structure/B2873998.png)
